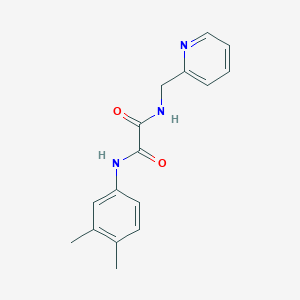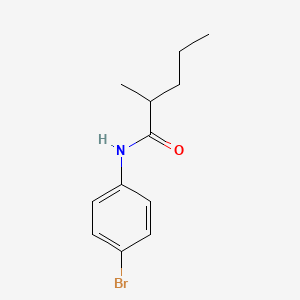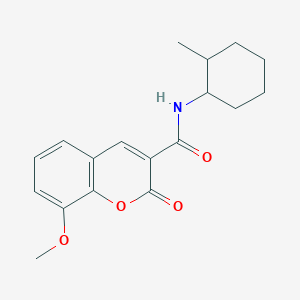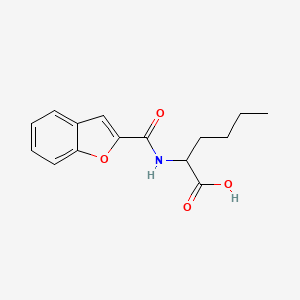![molecular formula C24H21NO6 B5180426 dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate](/img/structure/B5180426.png)
dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate (DMBI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been studied for its potential applications in various fields, including drug discovery, materials science, and imaging. In drug discovery, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been shown to have anticancer properties by inhibiting the activity of the enzyme histone deacetylase. Additionally, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been used as a building block for the synthesis of novel materials with potential applications in organic electronics and optoelectronics. Finally, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been used as a fluorescent probe for imaging biological systems.
Mecanismo De Acción
Dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate exerts its biological effects by inhibiting the activity of histone deacetylase enzymes. Histone deacetylases are involved in the regulation of gene expression and play a role in various cellular processes, including cell growth and differentiation. By inhibiting the activity of these enzymes, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been shown to have anticancer properties in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate in lab experiments is its relatively simple synthesis method. Additionally, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been shown to have potent anticancer properties, making it a promising candidate for drug discovery. However, one limitation of using dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate. One potential area of research is the development of dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate-based drugs for the treatment of cancer. Additionally, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate could be used as a building block for the synthesis of novel materials with potential applications in organic electronics and optoelectronics. Finally, further research is needed to fully understand the mechanism of action of dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate and its potential applications in various fields.
Métodos De Síntesis
Dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate can be synthesized through a multi-step process involving the reaction of isophthalic acid with thionyl chloride to form isophthaloyl chloride. This intermediate is then reacted with 3-(benzyloxy)aniline to form the corresponding amide. Finally, the amide is treated with dimethyl sulfate to produce dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate.
Propiedades
IUPAC Name |
dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-29-23(27)18-11-19(24(28)30-2)13-20(12-18)25-22(26)17-9-6-10-21(14-17)31-15-16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWQWEXNRJNHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5180346.png)
![2-butyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5180352.png)

![4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5180381.png)

![N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5180397.png)

![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5180408.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5180409.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-phenylethyl)benzoyl]piperazine](/img/structure/B5180441.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B5180447.png)

![(2-chloro-4-{[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5180459.png)